molecular formula C9H10N4 B1420238 2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine CAS No. 1193390-39-4

2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine

Cat. No.: B1420238
CAS No.: 1193390-39-4
M. Wt: 174.2 g/mol
InChI Key: QSXSKXFIOXGFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include organic solvents like methanol, ethanol, and chloroform, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Properties

IUPAC Name

2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1,3,6,8-tetraen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-8-6-4-5-2-1-3-7(5)11-9(6)13-12-8/h4H,1-3H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXSKXFIOXGFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(NN=C3N=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181882
Record name 1,5,6,7-Tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193390-39-4
Record name 1,5,6,7-Tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6,7-Tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine
Reactant of Route 2
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine
Reactant of Route 3
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine
Reactant of Route 4
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine
Reactant of Route 5
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine
Reactant of Route 6
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.